molecular formula C28H22F3N7O B564286 尼洛替尼-d3 CAS No. 1215678-43-5

尼洛替尼-d3

货号 B564286
CAS 编号: 1215678-43-5
分子量: 532.546
InChI 键: HHZIURLSWUIHRB-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nilotinib-d3, also known as AMN107, is a tyrosine kinase inhibitor . It is chemically known as 4-Methyl-N-(3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide . It is used for the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome positive and for the treatment of CML that is resistant to therapy containing imatinib .


Synthesis Analysis

The synthesis of Nilotinib-d3 involves a process known as the Buchwald synthesis . This process has been successfully designed at an industrial level for the large-scale production of Nilotinib-d3 . The process utilizes chemical reaction modeling software, ChemCAD, and has been demonstrated to be economically viable .


Molecular Structure Analysis

Nilotinib-d3 fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, overriding resistance caused by mutations . It has been discovered that Nilotinib, an approved second-generation protein tyrosine kinase inhibitor, is a potent SMO antagonist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nilotinib-d3 are complex and involve multiple steps . The process requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields .


Physical And Chemical Properties Analysis

Nilotinib-d3 has a molecular weight of 529.5158 . Its chemical formula is C28H22F3N7O . It is a weak base with pKa1 of 3.0 and pKa2 around 6.2 . The solubility of Nilotinib-d3 decreases with increasing pH .

科学研究应用

1. 对慢性髓性白血病的影响

尼洛替尼在治疗慢性髓性白血病 (CML) 中已显示出显着的疗效,尤其是在对伊马替尼治疗有耐药性的病例中。休斯等人 (2009) 的一项研究强调了其对慢性期 CML 患者的疗效,即使在存在基线 BCR-ABL 突变的情况下也有显着的反应 (休斯等人,2009).

2. 在转移性结直肠癌中的应用

Jeitany 等人 (2018) 发现主要用于慢性髓性白血病的尼洛替尼可以抑制人结直肠癌细胞侵袭并降低结直肠癌模型中的转移潜力。这为其在转移性结直肠癌治疗中的应用开辟了潜在途径 (Jeitany 等人,2018).

3. 增强其他疗法的效果

Airiau 等人 (2013) 探索了尼洛替尼在联合疗法中的作用,他们发现将其与 PI3K/mTOR 通路抑制剂联合使用可以使慢性髓性白血病干细胞敏感化,从而增强治疗反应 (Airiau 等人,2013).

4. 在帕金森病中的探索

Pagán 等人 (2019) 对帕金森病患者中尼洛替尼的药代动力学和药效学进行了研究,揭示了其改变多巴胺代谢和减少炎症的潜力,这表明了一种新的治疗途径 (Pagán 等人,2019).

5. 在胃肠道间质瘤中的作用

Reichardt 和 Montemurro (2011) 讨论了尼洛替尼在接受其他治疗后进展的胃肠道间质瘤患者中的潜在有效性和安全性,表明其在管理这种疾病中的潜力 (Reichardt 和 Montemurro,2011).

安全和危害

Nilotinib-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

未来方向

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . Nilotinib-d3 has shown greater efficacy than imatinib in inducing deep molecular response (MR 4.5) for patients with CML . Future research will likely focus on improving the development of potent and specific small-molecule tyrosine kinase inhibitors (TK

属性

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678665
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib-d3

CAS RN

1215678-43-5
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
B Llopis, P Robidou, N Tissot, B Pinna, P Gougis… - … of Pharmaceutical and …, 2021 - Elsevier
Kinase inhibitors (KIs) and antiandrogen drugs (AAs) are oral anticancer drugs with narrow therapeutic index that exhibit high inter- and intra-individual variability. We describe here a …
Number of citations: 18 www.sciencedirect.com
VN Hove, K Anderson, ER Hayden… - Molecular …, 2022 - ASPET
… Precursor molecular ions and product ions were recorded for confirmation and detection of nilotinib (530.162→289.025), using [ 2 H 3 ]-nilotinib (nilotinib-d3) as an internal standard (…
Number of citations: 1 molpharm.aspetjournals.org
T Sumimoto, R Nakahara, Y Suzuki… - Therapeutic Drug …, 2022 - ingentaconnect.com
Background: Breakpoint cluster region-Abelson (BCR-ABL) tyrosine kinase inhibitors (TKIs) demonstrate improved therapeutic efficacy in chronic myeloid leukemia (CML). However, …
Number of citations: 2 www.ingentaconnect.com
VN Hove, K Anderson, ER Hayden, KZ Pasquariello… - researchgate.net
… Precursor molecular ions and product ions were recorded for confirmation and detection of nilotinib (530.162→289.025), using [2H3]-nilotinib (nilotinib-d3) as an internal standard (…
Number of citations: 0 www.researchgate.net
F Chen, W Chen, Z Wang, Y Peng, B Wang… - Journal of Mass …, 2023 - Elsevier
Introduction Tyrosine kinase inhibitors (TKIs) are widely used in tumor treatment. The detection of these medicines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) …
Number of citations: 1 www.sciencedirect.com
F Chen, W Chen, J Jiang, Z Wang, Y Peng… - Available at SSRN … - papers.ssrn.com
Tyrosine kinase inhibitors are widely used in tumor treatment. The detection of these drugs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can avoid the interference …
Number of citations: 0 papers.ssrn.com
J Maier - 2021 - dspace.cuni.cz
… Jako vnitřní standardy (dále IS) se použily deuteriem značené analyty imatinib-d8, nilotinib-d3. Příprava … Pro interní kalibraci byly použity vnitřní standardy imatinib-d8 a nilotinib-d3. …
Number of citations: 0 dspace.cuni.cz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。